molecular formula C35H23BrN2O4S B2428217 (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 476649-09-9

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2428217
CAS No.: 476649-09-9
M. Wt: 647.54
InChI Key: IRDRPQAUNLSEIT-JFLMPSFJSA-N
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Description

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C35H23BrN2O4S and its molecular weight is 647.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Importance and Applications :(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex molecule with applications across various fields of scientific research. Notably, its core structure, 6H-Benzo[c]chromen-6-ones, is a significant component of secondary metabolites with considerable pharmacological importance. The compound’s synthesis involves sophisticated protocols like Suzuki coupling reactions and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), among others. These methods highlight the compound’s relevance in creating biologically active structures and its role in advancing synthetic chemistry (Mazimba, 2016).

Optoelectronics and OLED Applications :A derivative of this compound, BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene)-based materials, have shown promising results in the field of optoelectronics. These materials are used in applications ranging from sensors to organic photovoltaics and, most notably, as active materials in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors have led to significant advancements in OLED technology, pushing the boundaries of 'metal-free' infrared emitters and aggregation-induced emission (AIE) (Squeo & Pasini, 2020).

Antioxidant and Anti-inflammatory Research :In the realm of pharmacological research, benzofused thiazole derivatives, closely related to the core structure of this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These studies aim to develop alternative therapeutic agents, leveraging the benzofused thiazole scaffold for designing drugs with enhanced anti-inflammatory and antioxidant capabilities (Raut et al., 2020).

Properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H23BrN2O4S/c36-28-12-14-31-26(17-28)18-29(35(39)42-31)30-22-43-34(38-30)27(19-37)15-25-11-13-32(40-20-23-7-3-1-4-8-23)33(16-25)41-21-24-9-5-2-6-10-24/h1-18,22H,20-21H2/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDRPQAUNLSEIT-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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